molecular formula C10H18O2 B14677142 Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- CAS No. 32751-73-8

Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-

Cat. No.: B14677142
CAS No.: 32751-73-8
M. Wt: 170.25 g/mol
InChI Key: HLVIHBJQDKVEAL-ODHVRURNSA-N
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Description

Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-, also known as a specific stereoisomer of camphorquinone, is a bicyclic organic compound. It is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane ring system with two hydroxyl groups at positions 2 and 5, and three methyl groups at positions 1 and 7. This compound is notable for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- typically involves the reduction of camphorquinone. One common method is the catalytic hydrogenation of camphorquinone using a palladium catalyst under mild conditions. The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature and atmospheric pressure. The reduction process selectively produces the desired stereoisomer.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and efficient production. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride for halogenation or amines for amination.

Major Products

    Oxidation: Formation of camphor or camphor derivatives.

    Reduction: Formation of fully saturated bicyclic compounds.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- has several applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action

Properties

CAS No.

32751-73-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1R,2S,4R,5R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,5-diol

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6-8,11-12H,4-5H2,1-3H3/t6-,7+,8-,10-/m0/s1

InChI Key

HLVIHBJQDKVEAL-ODHVRURNSA-N

Isomeric SMILES

C[C@@]12C[C@H]([C@@H](C1(C)C)C[C@@H]2O)O

Canonical SMILES

CC1(C2CC(C1(CC2O)C)O)C

Origin of Product

United States

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